

Levophaceterane hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levophaceterane

Cat. No.: B1675099

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Levophaceterane Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophaceterane, also known as (R,R)-phaceterane or NLS-3, is the levorotatory enantiomer of phaceterane.[1] It is a psychostimulant and the reverse ester of methylphenidate.[2] Historically, it has been used as an antidepressant and anorectic.[2] Its primary mechanism of action involves the competitive inhibition of norepinephrine (NE) and dopamine (DA) reuptake transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of its hydrochloride salt, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Physical and Chemical Properties

Levophaceterane hydrochloride is a white to off-white solid.[2] The quantitative physical and chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	[(R)-phenyl-[(2R)-piperidin-2-yl]methyl]acetate;hydrochloride	[5]
Synonyms	(R,R)-(-)-Phacetoperane HCl, Levofacetoperane HCl, RP 8228	[5]
CAS Number	23257-56-9	[2][5]
Molecular Formula	C ₁₄ H ₂₀ ClNO ₂	[2]
Molecular Weight	269.77 g/mol	[2][6]
Appearance	White to off-white solid	[2]
Solubility	DMSO: 16.67 mg/mL (61.79 mM) (Requires sonication)	[6][7]
Storage	Store at 4°C under sealed conditions, away from moisture. For stock solutions: -80°C for 6 months, -20°C for 1 month.	[2]

Experimental Protocols

Synthesis of Levophacetoperane Hydrochloride

The synthesis of **Levophacetoperane**, the (R,R) enantiomer, can be achieved through stereospecific synthesis or by resolution of the racemic mixture of threo-phenyl-(piperidin-2-yl)-methanol followed by acetylation.[1] The synthesis often starts from a phenylketone precursor, analogous to the synthesis of methylphenidate.[8] The following is a representative protocol for the final steps of synthesizing the hydrochloride salt from the free base.

Protocol: Acidification to Hydrochloride Salt

- **Dissolution:** Dissolve the purified (2R,2'R)-(+)-**Levophacetoperane** free base in a minimal amount of a suitable solvent, such as isopropyl alcohol (IPA), pre-cooled to 0-5°C.

- **Acidification:** While maintaining the low temperature, slowly add a stoichiometric amount of concentrated hydrochloric acid (HCl) dropwise to the stirred solution.
- **Precipitation:** Continue stirring the mixture at 0-5°C for approximately 1 hour. The white, crystalline solid of **Levophacetoperane** hydrochloride will precipitate out of the solution.
- **Isolation:** Collect the solid product by filtration, for instance, using a Buchner funnel.
- **Washing:** Wash the collected solid with a small volume of chilled isopropyl alcohol to remove any residual impurities.
- **Drying:** Dry the final product under a vacuum to yield pure **Levophacetoperane** hydrochloride.

Note: This protocol is adapted from the synthesis of the related compound dexmethylphenidate hydrochloride and may require optimization.[9]

Analytical Characterization

3.2.1 Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the determination of the purity of **Levophacetoperane** hydrochloride.

Protocol:

- **Column:** Utilize an Inertsil Symmetry C18 column (e.g., 100 x 4.6 mm, 3.0 µm particle size).
- **Mobile Phase:** Prepare a mobile phase consisting of a mixture of Acetonitrile and a buffer solution (e.g., phosphate buffer), typically in a ratio around 30:70 (v/v). Adjust the pH of the buffer to 4.0 using an appropriate acid, such as acetic acid.
- **Flow Rate:** Set the flow rate to 1.5 mL/min.
- **Detection:** Use a PDA detector and monitor the elution at a wavelength of 215 nm.
- **Sample Preparation:** Prepare a standard solution of **Levophacetoperane** hydrochloride in the mobile phase at a known concentration (e.g., 10 µg/mL).

- Injection: Inject a defined volume (e.g., 10 μ L) of the sample solution onto the column.
- Analysis: The purity is determined by comparing the area of the main peak to the total area of all observed peaks.

Note: This protocol is based on a method for the related compound methylphenidate and its impurities and should be validated for **Levophaceteroperane** hydrochloride.[\[10\]](#)

3.2.2 Structural Confirmation by ^1H NMR Spectroscopy

^1H NMR spectroscopy is used to confirm the chemical structure of the compound.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Levophaceteroperane** hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide, D_2O , or DMSO-d_6).
- Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition: Acquire the ^1H NMR spectrum using standard pulse sequences.
- Analysis: Process the resulting spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of **Levophaceteroperane** hydrochloride. Key signals would be expected in the aromatic region (for the phenyl group), aliphatic regions (for the piperidine ring), and a characteristic signal for the acetate methyl group.

Pharmacological Characterization: In Vitro Transporter Uptake Assay

This protocol describes a method to determine the inhibitory activity of **Levophaceteroperane** hydrochloride on norepinephrine (NET) and dopamine (DAT) transporters expressed in a cell line (e.g., HEK293 cells).

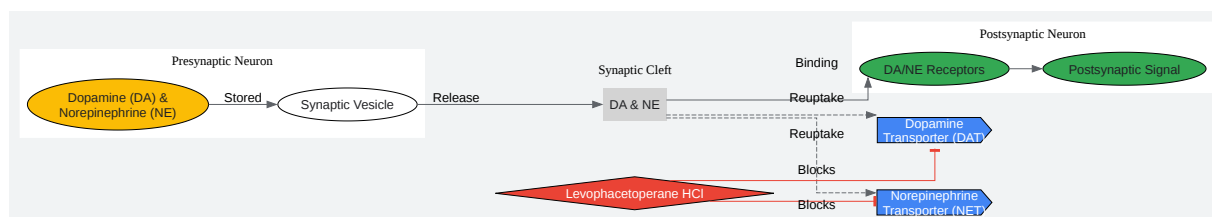
Protocol:

- **Cell Culture:** Plate HEK293 cells stably transfected with human NET or DAT in a 96-well, black, clear-bottom microplate. Allow the cells to adhere and form a confluent monolayer overnight.
- **Compound Preparation:** Prepare a series of dilutions of **Levophacetoperane** hydrochloride in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- **Assay Initiation:** Remove the culture medium from the cells. Add the different concentrations of **Levophacetoperane** hydrochloride to the wells and incubate for 10-30 minutes at 37°C.
- **Substrate Addition:** Add a fluorescent or radiolabeled substrate that is a known substrate for NET or DAT (e.g., a fluorescent monoamine mimic or [³H]dopamine).
- **Signal Detection (Kinetic Read):** Immediately transfer the plate to a fluorescence microplate reader or scintillation counter. Measure the increase in intracellular fluorescence or radioactivity over time. The signal is proportional to the transporter activity.
- **Data Analysis:** For each concentration of **Levophacetoperane** hydrochloride, calculate the rate of substrate uptake. Plot the uptake rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the transporter activity.

Note: This is a generalized protocol based on commercially available neurotransmitter transporter uptake assay kits.[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Visualizations

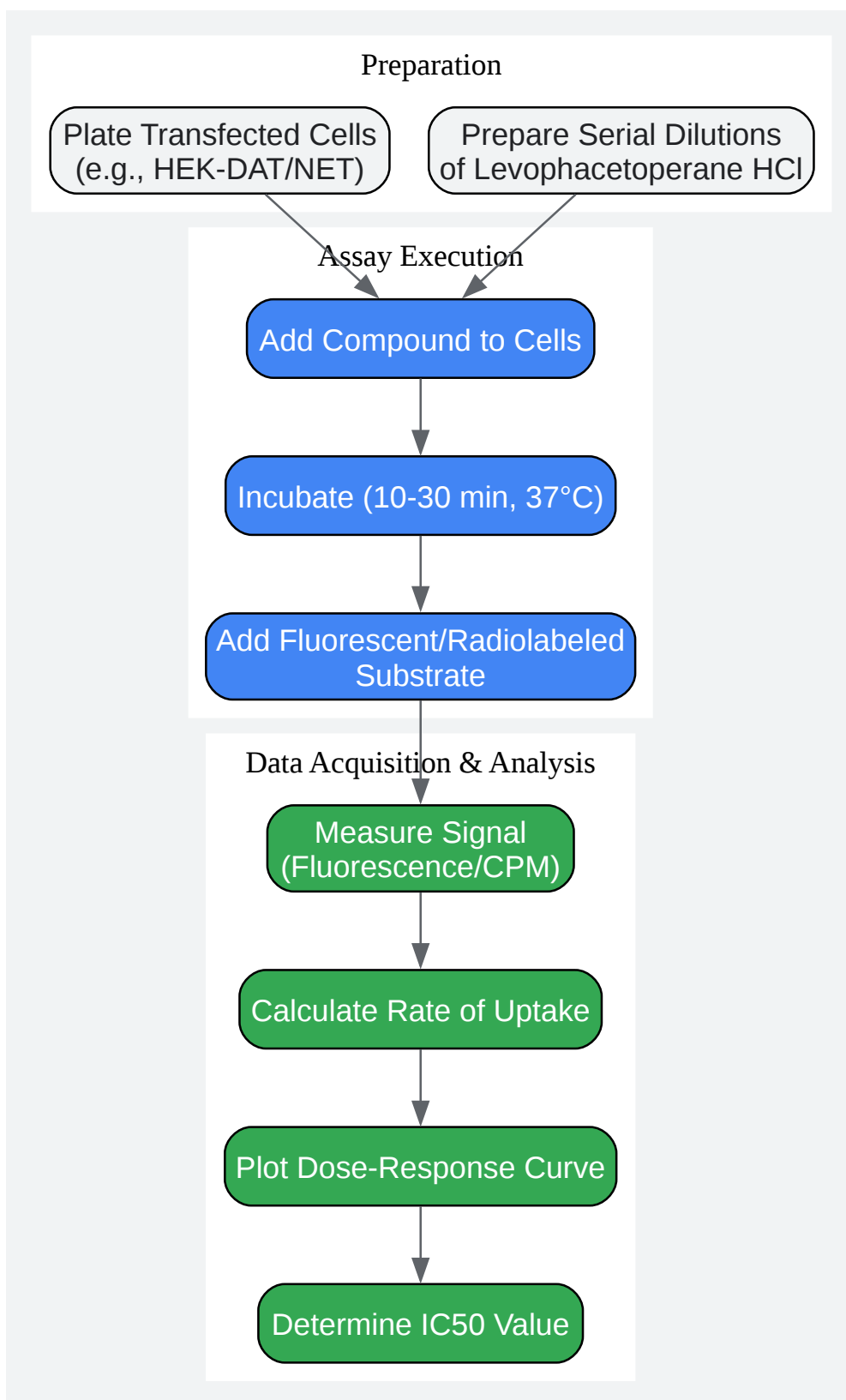
Mechanism of Action at the Synapse



[Click to download full resolution via product page](#)

Caption: Mechanism of **Levophaceterane HCl** at the synapse.

Experimental Workflow: In Vitro Transporter Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro transporter inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP3153168A1 - Phacetoperane for treating attention deficit hyperactivity disorder and synthesis method - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. bocsci.com [bocsci.com]
- 5. scbt.com [scbt.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. alpaipars.com [alpaipars.com]
- 11. pdf.medicaexpo.com [pdf.medicaexpo.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Levophacetoperane hydrochloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675099#levophacetoperane-hydrochloride-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com